カラミフェン
概要
説明
カラミフェンは、主にパーキンソン病の治療に使用される抗コリン薬です。 風邪、アレルギー、花粉症、副鼻腔炎などの呼吸器疾患に関連する症状を治療するために、フェニルプロパノールアミンと組み合わせて鎮咳剤および鼻充血緩和剤としても使用されます .
2. 製法
合成経路と反応条件: カラミフェンは、1-フェニルシクロペンタンカルボン酸と2-(ジエチルアミノ)エタノールのエステル化によって合成できます。 反応は通常、チオニルクロリドまたはジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用して、エステル結合の形成を促進します .
工業生産方法: 工業環境では、カラミフェンの合成には、同様のエステル化プロセスが使用されますが、規模が大きく、最適化された反応条件により、高収率と純度が保証されます。 自動反応器や連続フローシステムの使用により、製造プロセスの効率とスケーラビリティが向上します .
科学的研究の応用
Caramiphen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and anticholinergic activity.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Used in the treatment of Parkinson’s disease and as a cough suppressant and nasal decongestant.
Industry: Employed in the formulation of pharmaceutical products for respiratory illnesses
作用機序
カラミフェンは、ムスカリン性拮抗薬として作用することで効果を発揮します。ムスカリン性アセチルコリン受容体に結合し、さまざまな生理学的プロセスに関与する神経伝達物質であるアセチルコリンの作用を阻害します。 この阻害は、パーキンソン病の症状の軽減につながり、咳や鼻詰まりの緩和をもたらします .
類似化合物:
アトロピン: 徐脈の治療に用いられるもう1つのムスカリン性拮抗薬で、唾液分泌を抑制するために麻酔前の薬としても使用されます。
スコポラミン: 乗り物酔い、術後悪心・嘔吐の治療に使用されます。
ベンztropine: パーキンソン病や薬物誘発性錐体外路症状の治療に使用されます
カラミフェンの独自性: カラミフェンは、抗コリン薬と鎮咳剤の両方の役割を果たすという独自の特性を持っています。 フェニルプロパノールアミンとの組み合わせにより、呼吸器疾患の治療における有効性が向上し、神経学と呼吸器医学の両方で汎用性の高い化合物となっています .
将来の方向性
There are studies investigating the neuroprotective efficacy of Caramiphen against behavioral seizures and neuropathology induced by nerve agents . These studies provide a promising outlook on future development of subunit-specific GIRK modulators to regulate neuronal excitability in a brain region-specific manner .
生化学分析
Biochemical Properties
Caramiphen is known to interact with the sigma-1 receptor, with an IC50 value of 25 nM . This interaction is crucial for its role in biochemical reactions. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in ion channel regulation, cell survival, and synaptic plasticity, which are critical for neuroplasticity and cellular homeostasis .
Cellular Effects
Caramiphen, due to its anticholinergic properties, can influence various types of cells and cellular processes. For instance, it has been shown to suppress behavioral seizures in rats when administered after exposure to soman, a nerve gas . This suggests that Caramiphen can influence neuronal function and signaling pathways .
Molecular Mechanism
The molecular mechanism of Caramiphen involves its binding to the sigma-1 receptor . This binding can influence the activity of various ion channels, proteins, and enzymes, thereby affecting cellular function. For example, it has been shown to reduce NMDA-evoked currents in a dose-dependent manner, while facilitating GABA-evoked currents at lower concentrations . This suggests that Caramiphen can modulate neurotransmission at the molecular level .
Dosage Effects in Animal Models
In animal models, Caramiphen has shown protective efficacy against soman-induced seizures and neuropathology, even when administered 60 minutes after soman exposure
Subcellular Localization
Given its known interactions with the sigma-1 receptor, which is a chaperone protein at the endoplasmic reticulum (ER), it is likely that Caramiphen localizes to the ER
準備方法
Synthetic Routes and Reaction Conditions: Caramiphen can be synthesized through the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of caramiphen may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
反応の種類: カラミフェンは、以下を含むさまざまな化学反応を起こします。
酸化: カラミフェンは酸化されて対応するカルボン酸またはケトンを形成することができます。
還元: 還元反応は、カラミフェンを対応するアルコールまたはアミンに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
生成される主な生成物:
酸化: カルボン酸またはケトン。
還元: アルコールまたはアミン。
置換: さまざまな置換エステルまたはアミド.
4. 科学研究への応用
カラミフェンは、幅広い科学研究の応用範囲を持っています。
化学: エステル化と抗コリン作用の研究におけるモデル化合物として使用されます。
生物学: 神経伝達物質系への影響と潜在的な神経保護効果について調査されています。
医学: パーキンソン病の治療に用いられ、鎮咳剤および鼻充血緩和剤としても使用されます。
類似化合物との比較
Atropine: Another muscarinic antagonist used in the treatment of bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Benztropine: Used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms
Uniqueness of Caramiphen: Caramiphen is unique in its dual role as an anticholinergic agent and a cough suppressant. Its combination with phenylpropanolamine enhances its efficacy in treating respiratory illnesses, making it a versatile compound in both neurology and respiratory medicine .
特性
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIGZWCDGNZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022729 | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-22-5 | |
Record name | Caramiphen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caramiphen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11504 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。